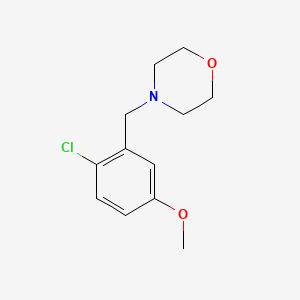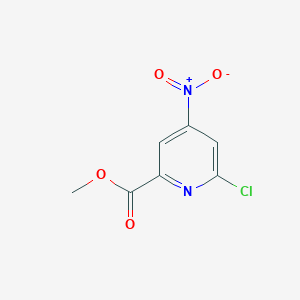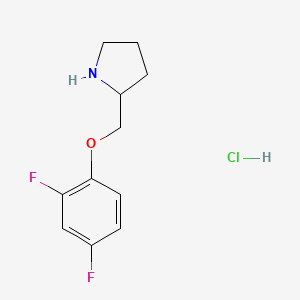
Chlorhydrate de 2-((2,4-difluorophénoxy)méthyl)pyrrolidine
Vue d'ensemble
Description
2-((2,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C11H14ClF2NO and its molecular weight is 249.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((2,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale : amélioration de la pharmacocinétique
Le cycle pyrrolidine dans le chlorhydrate de 2-((2,4-difluorophénoxy)méthyl)pyrrolidine est une caractéristique courante des composés médicamenteux en raison de sa capacité à améliorer les propriétés pharmacocinétiques . La présence du groupe difluorophénoxy pourrait potentiellement augmenter la stabilité métabolique du composé, ce qui en fait un échafaudage précieux pour le développement de nouveaux médicaments à biodisponibilité accrue.
Découverte de médicaments : ciblage des voies enzymatiques
En découverte de médicaments, les caractéristiques structurales des dérivés de la pyrrolidine, y compris ce composé, permettent une interaction sélective avec diverses voies enzymatiques . Cette spécificité peut conduire au développement de thérapies ciblées pour les maladies où certaines enzymes jouent un rôle crucial.
Agents antibactériens : études de relation structure-activité (RSA)
La structure de base de la pyrrolidine est souvent explorée dans les études de RSA pour les agents antibactériens . Des modifications apportées aux substituants N’ et aux groupes phényles liés au cycle pyrrolidine peuvent affecter considérablement l’activité antibactérienne, offrant une voie pour la conception de nouveaux antibiotiques.
Recherche antivirale : inhibition des polymérases virales
Les dérivés de la pyrrolidine ont montré un potentiel dans l’inhibition des ARN polymérases ARN-dépendantes (RdRp) virales, qui sont cruciales pour la réplication de virus tels que le norovirus . Ce composé pourrait servir de point de départ pour la synthèse de médicaments antiviraux ciblant la RdRp.
Traitement du cancer : induction de l’apoptose
L’introduction de fragments hétéroatomiques, tels que le groupe difluorophénoxy, dans des composés à base de pyrrolidine peut conduire au développement de médicaments anticancéreux . Ces composés peuvent induire l’apoptose dans les cellules cancéreuses, offrant une stratégie pour le traitement du cancer.
Troubles neurologiques : modulation de l’activité des neurotransmetteurs
Les dérivés de la pyrrolidine peuvent moduler l’activité des neurotransmetteurs dans le cerveau, ce qui peut être bénéfique pour le traitement des troubles neurologiques . La structure du composé pourrait être optimisée pour améliorer sa capacité à traverser la barrière hémato-encéphalique, augmentant ainsi son potentiel thérapeutique.
Chimie agricole : développement de pesticides
La diversité structurale des dérivés de la pyrrolidine en fait des candidats appropriés pour le développement de nouveaux pesticides . Leur capacité à interagir avec des cibles biologiques spécifiques chez les ravageurs peut être exploitée pour créer des produits chimiques agricoles plus efficaces et respectueux de l’environnement.
Science des matériaux : synthèse organique et catalyse
En science des matériaux, les dérivés de la pyrrolidine, y compris le this compound, peuvent être utilisés comme intermédiaires en synthèse organique ou comme catalyseurs en raison de leurs propriétés chimiques uniques . Leur rôle dans la facilitation de diverses réactions chimiques peut conduire à la production de nouveaux matériaux ayant les caractéristiques souhaitées.
Propriétés
IUPAC Name |
2-[(2,4-difluorophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9;/h3-4,6,9,14H,1-2,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGCEMRKKTUQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=C(C=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


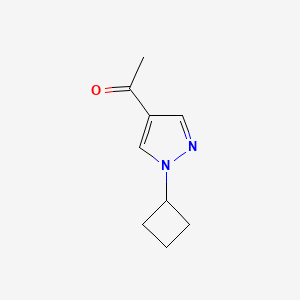
![6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1530773.png)


![5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1530776.png)

![3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1530779.png)
![Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1530782.png)
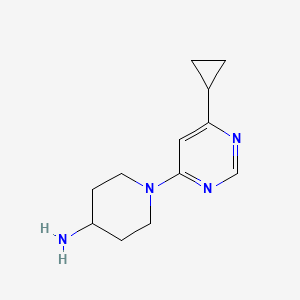
![3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione](/img/structure/B1530787.png)

